molecular formula C22H26N4OS B12357810 N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide

Cat. No.: B12357810
M. Wt: 394.5 g/mol
InChI Key: WICCAGAZHWRAGE-FMIVXFBMSA-N
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Description

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and other serious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the indazole ring: This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the pyridinyl group: This step involves the use of palladium-catalyzed coupling reactions, such as the Heck reaction, to introduce the pyridinyl moiety.

    Thioether formation: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols and appropriate leaving groups.

    N-methylation: The final step involves methylation of the amide nitrogen using methylating agents like methyl iodide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer, chronic myelogenous leukemia, and other diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. It inhibits the activity of these enzymes, thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide is unique due to its specific structural features, such as the indazole and pyridinyl moieties, which confer high selectivity and potency against certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C22H26N4OS

Molecular Weight

394.5 g/mol

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide

InChI

InChI=1S/C22H26N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-9,12-13,16-17,19-20,25-26H,10-11,14H2,1H3,(H,23,27)/b12-9+

InChI Key

WICCAGAZHWRAGE-FMIVXFBMSA-N

Isomeric SMILES

CNC(=O)C1=CC=CC=C1SC2CCC3C(C2)NNC3/C=C/C4=CC=CC=N4

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2CCC3C(C2)NNC3C=CC4=CC=CC=N4

Origin of Product

United States

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